molecular formula C18H25BrF3N B13759689 (+-)-endo-N-(p-(Trifluoromethyl)benzyl)-2-bornanamine hydrobromide CAS No. 24629-63-8

(+-)-endo-N-(p-(Trifluoromethyl)benzyl)-2-bornanamine hydrobromide

Cat. No.: B13759689
CAS No.: 24629-63-8
M. Wt: 392.3 g/mol
InChI Key: RNFNVNMDZGMIQT-UHFFFAOYSA-N
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Description

(±)-endo-N-(p-(Trifluoromethyl)benzyl)-2-bornanamine hydrobromide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a bornanamine structure. The hydrobromide salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-endo-N-(p-(Trifluoromethyl)benzyl)-2-bornanamine hydrobromide typically involves multiple steps, starting with the preparation of the bornanamine core. This is followed by the introduction of the p-(trifluoromethyl)benzyl group through a series of nucleophilic substitution reactions. The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(±)-endo-N-(p-(Trifluoromethyl)benzyl)-2-bornanamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or bornanamine moieties, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

(±)-endo-N-(p-(Trifluoromethyl)benzyl)-2-bornanamine hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (±)-endo-N-(p-(Trifluoromethyl)benzyl)-2-bornanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to specific biochemical effects. The compound may modulate various signaling pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    (±)-endo-N-(p-(Trifluoromethyl)benzyl)-2-bornanamine hydrochloride: Similar structure but different counterion, which may affect its solubility and stability.

    (±)-endo-N-(p-(Trifluoromethyl)benzyl)-2-bornanamine sulfate: Another variant with a different counterion, influencing its physicochemical properties.

Uniqueness

The uniqueness of (±)-endo-N-(p-(Trifluoromethyl)benzyl)-2-bornanamine hydrobromide lies in its specific trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

24629-63-8

Molecular Formula

C18H25BrF3N

Molecular Weight

392.3 g/mol

IUPAC Name

[4-(trifluoromethyl)phenyl]methyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;bromide

InChI

InChI=1S/C18H24F3N.BrH/c1-16(2)14-8-9-17(16,3)15(10-14)22-11-12-4-6-13(7-5-12)18(19,20)21;/h4-7,14-15,22H,8-11H2,1-3H3;1H

InChI Key

RNFNVNMDZGMIQT-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)[NH2+]CC3=CC=C(C=C3)C(F)(F)F)C)C.[Br-]

Origin of Product

United States

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